Cas no 2679823-04-0 ((2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid)

(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid is a chiral, non-natural amino acid derivative characterized by its trifluoroacetamido and tert-butyl side chain functionalities. The stereospecific (S)-configuration at the α-carbon enhances its utility in asymmetric synthesis and peptide modifications. The trifluoroacetamido group provides stability under acidic conditions, while the sterically hindered 4,4-dimethyl substituent influences conformational rigidity, making it valuable in medicinal chemistry and catalyst design. Its carboxylic acid moiety allows for further derivatization, enabling applications in drug discovery and biochemical research. This compound is particularly useful in the synthesis of peptidomimetics and as a building block for chiral auxiliaries, offering controlled reactivity and selectivity in complex organic transformations.
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid structure
2679823-04-0 structure
Product name:(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
CAS No:2679823-04-0
MF:C9H14F3NO3
MW:241.207573413849
CID:5643879
PubChem ID:165908271

(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28277124
    • (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
    • 2679823-04-0
    • Inchi: 1S/C9H14F3NO3/c1-8(2,3)4-5(6(14)15)13-7(16)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1
    • InChI Key: TYBKANICHCRTBG-YFKPBYRVSA-N
    • SMILES: FC(C(N[C@H](C(=O)O)CC(C)(C)C)=O)(F)F

Computed Properties

  • Exact Mass: 241.09257779g/mol
  • Monoisotopic Mass: 241.09257779g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4Ų
  • XLogP3: 2.4

(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28277124-1g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0
1g
$1200.0 2023-09-09
Enamine
EN300-28277124-0.05g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
0.05g
$1008.0 2025-03-19
Enamine
EN300-28277124-1.0g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
1.0g
$1200.0 2025-03-19
Enamine
EN300-28277124-0.1g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
0.1g
$1056.0 2025-03-19
Enamine
EN300-28277124-0.5g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
0.5g
$1152.0 2025-03-19
Enamine
EN300-28277124-2.5g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-28277124-10g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0
10g
$5159.0 2023-09-09
Enamine
EN300-28277124-10.0g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
10.0g
$5159.0 2025-03-19
Enamine
EN300-28277124-0.25g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
0.25g
$1104.0 2025-03-19
Enamine
EN300-28277124-5.0g
(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid
2679823-04-0 95.0%
5.0g
$3479.0 2025-03-19

Additional information on (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid

Comprehensive Guide to (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid (CAS No. 2679823-04-0)

(2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid (CAS No. 2679823-04-0) is a specialized chiral compound with significant applications in pharmaceutical research and organic synthesis. This compound belongs to the class of trifluoroacetamido derivatives, which are widely used in drug discovery due to their unique bioactive properties. Researchers and industry professionals frequently search for information on its synthesis methods, physicochemical properties, and potential therapeutic uses.

The molecular structure of (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid features a stereogenic center at the 2-position, making it an important building block for asymmetric synthesis. The presence of the trifluoroacetamido group enhances its stability and reactivity, which is why it is often utilized in the development of peptide mimetics and enzyme inhibitors. Recent trends in AI-driven drug design have increased interest in such compounds, as they can be optimized for high-throughput screening and computational modeling.

One of the key applications of (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid is in the synthesis of small-molecule drugs targeting metabolic disorders and inflammatory diseases. Its chiral purity and structural versatility make it a valuable intermediate for medicinal chemistry. Additionally, the compound's solubility profile and stability under physiological conditions are critical factors for its use in preclinical studies.

From a market perspective, the demand for (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid is growing due to its relevance in biopharmaceutical innovation. Companies specializing in custom synthesis and contract research often list this compound in their catalogs, catering to academic and industrial researchers. Searches related to CAS 2679823-04-0 suppliers and pricing trends reflect its commercial importance.

In conclusion, (2S)-4,4-dimethyl-2-(2,2,2-trifluoroacetamido)pentanoic acid is a highly functionalized chiral molecule with broad utility in drug development and chemical biology. Its unique structural features and compatibility with modern synthetic techniques ensure its continued relevance in scientific research. For those seeking detailed analytical data or application protocols, consulting specialized databases or technical literature is recommended.

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